N-(3-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in its structure makes it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to form the triazolothiadiazine ring system.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethyl groups, using reagents such as sodium methoxide or potassium cyanide.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of bacterial and fungal infections, as well as certain types of cancer.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity. Additionally, it may interact with cancer cell receptors, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in their biological activities and applications.
1,2,4-Triazoles: Similar to 1,2,3-triazoles, these compounds have different substitution patterns and biological properties.
Thiadiazoles: These compounds contain a thiadiazole ring and exhibit distinct biological activities compared to triazolothiadiazines.
Properties
Molecular Formula |
C21H22ClN5OS |
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Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-13-8-10-14(11-9-13)18-19(20(28)23-16-7-5-6-15(22)12-16)29-21-25-24-17(4-2)27(21)26-18/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28) |
InChI Key |
MRRWYVGBVQZGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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